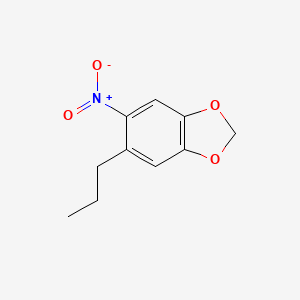![molecular formula C40H42O8S3 B13998347 [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate CAS No. 15356-39-5](/img/structure/B13998347.png)
[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate: is a complex organic compound characterized by multiple benzoyloxy and ethylsulfanyl groups attached to a hexyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate typically involves multi-step organic reactions. The process begins with the preparation of the hexyl backbone, followed by the introduction of benzoyloxy and ethylsulfanyl groups through esterification and thiolation reactions, respectively. Common reagents used in these reactions include benzoyl chloride, ethyl mercaptan, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoyloxy groups, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides, while reduction of the benzoyloxy groups can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.
Medicine
Potential medical applications include its use as a precursor for drug development. The compound’s structural features could be modified to enhance its pharmacological properties, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create advanced polymers or coatings.
Mechanism of Action
The mechanism of action of [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can participate in hydrogen bonding and π-π interactions, while the ethylsulfanyl groups may engage in thiol-disulfide exchange reactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [2,4,6-Tris(allyloxy)-3,5-bis(benzoyloxy)cyclohexyl] benzoate
- 3,4,5-Tris(carboxymethoxy)benzoic acid
- 2,4,6-Tris(4-pyridyl)-1,3,5-triazine
Uniqueness
Compared to similar compounds, [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate stands out due to its combination of benzoyloxy and ethylsulfanyl groups
Properties
CAS No. |
15356-39-5 |
|---|---|
Molecular Formula |
C40H42O8S3 |
Molecular Weight |
747.0 g/mol |
IUPAC Name |
[2,3,4-tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate |
InChI |
InChI=1S/C40H42O8S3/c1-4-49-35(40(50-5-2)51-6-3)34(48-39(44)31-25-17-10-18-26-31)33(47-38(43)30-23-15-9-16-24-30)32(46-37(42)29-21-13-8-14-22-29)27-45-36(41)28-19-11-7-12-20-28/h7-26,32-35,40H,4-6,27H2,1-3H3 |
InChI Key |
HVILLDLPKAWQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(C(C(COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C(SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


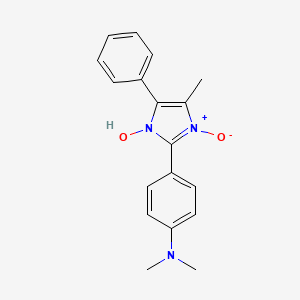
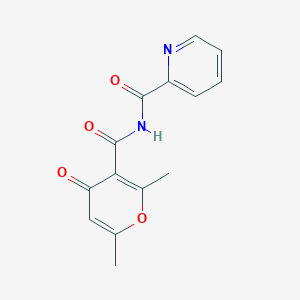
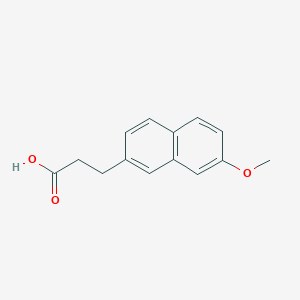
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
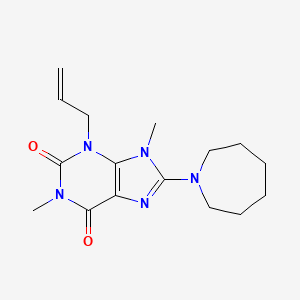
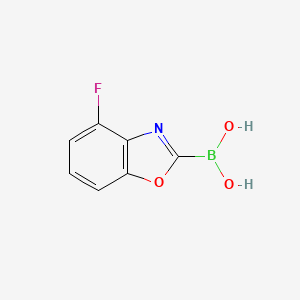
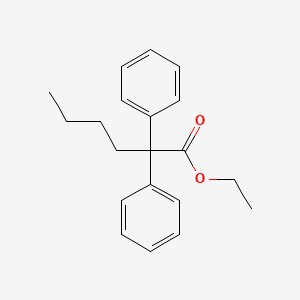
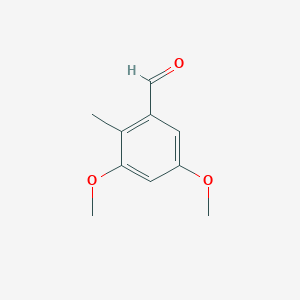
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)
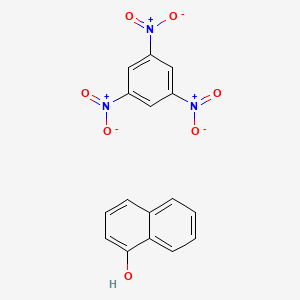
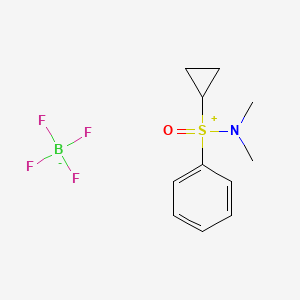
![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)
![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)
